molecular formula C11H12ClN3O2 B2619333 methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride CAS No. 2375273-98-4

methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride

Cat. No.: B2619333
CAS No.: 2375273-98-4
M. Wt: 253.69
InChI Key: YHTGTBLLIFULEX-UHFFFAOYSA-N
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Description

Methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride typically involves the formation of the triazole ring through a cycloaddition reactionThis reaction is highly efficient and produces the triazole ring in high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

Methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of the methyl ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-16-11(15)9-4-2-8(3-5-9)6-10-12-7-13-14-10;/h2-5,7H,6H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGTBLLIFULEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=NC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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